N,N'-bis(4-ethoxyphenyl)butanediamide
Description
N,N'-bis(4-ethoxyphenyl)butanediamide is a symmetrical alkanediamide derivative featuring a four-carbon backbone (butanediamide) with 4-ethoxyphenyl substituents attached to both nitrogen atoms. The ethoxy (–OCH₂CH₃) groups confer moderate lipophilicity, influencing solubility and biological interactions.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N,N//'-bis(4-ethoxyphenyl)butanediamide |
InChI |
InChI=1S/C20H24N2O4/c1-3-25-17-9-5-15(6-10-17)21-19(23)13-14-20(24)22-16-7-11-18(12-8-16)26-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
ZNLVATDIOHGKOI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Notes:
- Bioactivity : Dichlorophenyl derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis (MIC values in µg/mL range) and inhibit photosynthetic machinery in plants . Ethoxyphenyl analogues may share similar mechanisms but require empirical validation.
- Functional Groups : Thiourea derivatives (e.g., etocarlide) exhibit different hydrogen-bonding patterns compared to amides, affecting target interactions .
Yield Comparison :
- N,N'-diarylethanediamides (shorter chain) yield ~70–85% under similar conditions .
- Bulkier substituents (e.g., 3,4-dichlorophenyl) may reduce yields due to steric hindrance.
Table 2: Bioactivity of Butanediamide Analogues
Key Findings :
- Chain Length: Longer alkanediamide chains (e.g., propanediamide) reduce antimycobacterial activity due to decreased solubility .
- Substituent Position: 4-ethoxy groups may enhance metabolic stability compared to 2-hydroxy substituents, which are prone to oxidation .
Physicochemical Properties
Table 3: Solubility and Stability
| Compound | Aqueous Solubility | Thermal Stability |
|---|---|---|
| This compound | Low (lipophilic) | Stable up to 200°C* |
| N,N'-bis(2-hydroxyphenyl)butanediamide | Moderate | Prone to oxidation |
| Dichlorophenyl analogue | Very low | High (halogen stabilization) |
Notes:
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